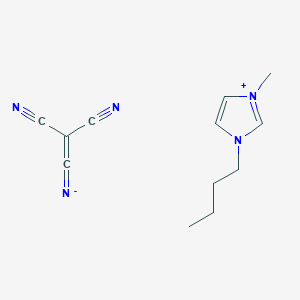

1-Butyl-3-methylimidazolium tricyanomethanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;2,2-dicyanoethenylideneazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C4N3/c1-3-4-5-10-7-6-9(2)8-10;5-1-4(2-6)3-7/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDSETQBLNHGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878027-73-7 | |

| Record name | 1-Butyl-3-methylimidazolium Tricyanomethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-3-methylimidazolium Tricyanomethanide

This guide provides a comprehensive, in-depth protocol for the synthesis of the ionic liquid 1-butyl-3-methylimidazolium tricyanomethanide, often abbreviated as [BMIM][TCM]. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, ensuring a thorough understanding of the synthesis pathway, from precursor preparation to the purification and characterization of the final product.

Introduction: The Significance of [BMIM][TCM]

This compound is a member of the imidazolium-based ionic liquids, a class of salts that are liquid at or near room temperature. These compounds have garnered significant interest due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvating capabilities. [BMIM][TCM], in particular, is noted for its low viscosity and high conductivity, making it a promising candidate for applications in electrochemistry, catalysis, and as a solvent for various chemical transformations. This guide will provide the necessary technical details for its laboratory-scale synthesis.

Overall Synthesis Strategy

The synthesis of [BMIM][TCM] is a two-stage process. The first stage involves the synthesis of the 1-butyl-3-methylimidazolium cation precursor, typically as a halide salt. The second stage is an anion metathesis (or anion exchange) reaction where the halide anion is replaced by the tricyanomethanide anion.

Caption: Overall workflow for the synthesis of [BMIM][TCM].

PART 1: Synthesis of Precursors

A successful synthesis of the target ionic liquid hinges on the quality of its precursors. This section details the preparation of the key starting materials: 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) and an alkali metal tricyanomethanide salt.

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

The synthesis of [BMIM][Cl] is a classic quaternization reaction, a type of alkylation, where the nitrogen atom of the 1-methylimidazole ring attacks the electrophilic carbon of 1-chlorobutane.[1]

Caption: Quaternization reaction for [BMIM][Cl] synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight excess of 1-chlorobutane (1.1 to 1.2 molar equivalents). The use of a solvent such as toluene or acetonitrile is common to facilitate mixing and temperature control, though solvent-free methods have also been reported.[1][2]

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 70-80 °C) with vigorous stirring for 24 to 72 hours.[1] The progress of the reaction can be monitored by the formation of a second, denser liquid phase, which is the ionic liquid.

-

Isolation and Purification: After cooling the reaction mixture to room temperature, the upper layer (unreacted starting materials and solvent) is decanted. The crude [BMIM][Cl] is then washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any remaining starting materials.[1]

-

Drying: The purified [BMIM][Cl] is dried under high vacuum at an elevated temperature (e.g., 70 °C) for several hours to remove any residual volatile compounds. The final product should be a white to pale yellow solid or a highly viscous liquid.[3]

| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Example Quantity |

| 1-Methylimidazole | 82.10 | 1.0 | 82.1 g (1.0 mol) |

| 1-Chlorobutane | 92.57 | 1.1 | 101.8 g (1.1 mol) |

| Ethyl Acetate (for washing) | 88.11 | - | 3 x 100 mL |

Rationale for Experimental Choices:

-

Excess 1-Chlorobutane: A slight excess of the alkylating agent is used to ensure the complete conversion of the 1-methylimidazole.

-

Reflux Conditions: Heating the reaction mixture accelerates the rate of the quaternization reaction, which can be slow at room temperature.

-

Washing with Non-Polar Solvents: [BMIM][Cl] is an ionic salt and is immiscible with non-polar solvents like ethyl acetate. This allows for the efficient removal of the non-polar starting materials.

Synthesis of Sodium Tricyanomethanide (Na[TCM])

The tricyanomethanide anion is synthesized from the reaction of malononitrile with a cyanogen halide in the presence of a base.[3]

Safety Precautions: Malononitrile is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.[4][5][6][7] Cyanogen halides are also highly toxic and require appropriate safety measures.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, a pH probe, and addition funnels, dissolve malononitrile in water.[3]

-

pH Adjustment: Adjust the pH of the malononitrile solution to approximately 7.5 using a solution of sodium hydroxide.[3]

-

Cyanation: While maintaining the temperature between 25-30 °C, slowly and simultaneously add a cyanogen halide (e.g., cyanogen chloride) and a sodium hydroxide solution to the reaction mixture. The pH should be carefully maintained between 6.5 and 7.5 throughout the addition.[3]

-

Workup: After the addition is complete, continue stirring for a short period. The resulting solution contains sodium tricyanomethanide.

-

Purification: The crude sodium tricyanomethanide can be purified by recrystallization from a suitable organic solvent, such as acetone, to yield a white solid.[3]

| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Example Quantity |

| Malononitrile | 66.06 | 1.0 | 66.1 g (1.0 mol) |

| Cyanogen Chloride | 61.47 | ~2.2 | ~135.2 g (2.2 mol) |

| Sodium Hydroxide | 40.00 | As needed for pH control | - |

Rationale for Experimental Choices:

-

pH Control: The pH of the reaction is critical. A basic environment is required to deprotonate the malononitrile, making it nucleophilic. However, excessively high pH can lead to side reactions of the cyanogen halide.

-

Temperature Control: The reaction is exothermic, and maintaining a controlled temperature is important for safety and to minimize the formation of byproducts.

PART 2: Core Synthesis of [BMIM][TCM] via Anion Metathesis

With both the cation and anion precursors in hand, the final step is to combine them in an anion metathesis reaction. This reaction is driven by the precipitation of the insoluble inorganic salt (in this case, NaCl).

Caption: Anion metathesis for the synthesis of [BMIM][TCM].

Experimental Protocol:

-

Reaction Setup: Dissolve [BMIM][Cl] in a suitable solvent, such as dichloromethane or acetone. In a separate flask, dissolve an equimolar amount of sodium tricyanomethanide in a solvent in which it is soluble, which may be water or a polar organic solvent.

-

Reaction: Slowly add the sodium tricyanomethanide solution to the [BMIM][Cl] solution with vigorous stirring. A white precipitate of sodium chloride should form immediately.

-

Stirring: Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

Isolation: Remove the precipitated sodium chloride by filtration.

-

Purification: The filtrate, containing the [BMIM][TCM], should be washed several times with deionized water to remove any remaining halide impurities. The absence of halides can be confirmed by adding a few drops of a silver nitrate solution to the aqueous washings; the absence of a white precipitate (AgCl) indicates that the ionic liquid is free of chloride contamination.

-

Drying: Remove the solvent from the organic phase under reduced pressure. The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 80 °C) for an extended period to remove all traces of water and solvent.

| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Example Quantity |

| [BMIM][Cl] | 174.67 | 1.0 | 17.5 g (0.1 mol) |

| Na[TCM] | 113.05 | 1.0 | 11.3 g (0.1 mol) |

| Dichloromethane (solvent) | 84.93 | - | 200 mL |

PART 3: Characterization of [BMIM][TCM]

Thorough characterization is essential to confirm the identity and purity of the synthesized ionic liquid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the [BMIM] cation. The ¹H NMR spectrum should show characteristic peaks for the imidazolium ring protons and the protons of the butyl and methyl groups.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic vibrational bands for both the cation and the anion. The tricyanomethanide anion will have a strong, characteristic nitrile (C≡N) stretching band.[9]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. It measures the change in mass of a sample as a function of temperature.[10][11]

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and glass transition temperature of the ionic liquid.[10][12]

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the imidazolium ring protons and the alkyl chain protons of the [BMIM] cation. |

| ¹³C NMR | Resonances for all unique carbon atoms in the [BMIM] cation. |

| FTIR | Characteristic C-H stretching and bending modes for the cation, and a strong C≡N stretching band for the [TCM] anion. |

| TGA | High decomposition temperature, indicative of good thermal stability. |

| DSC | Determination of melting point or glass transition temperature. |

Conclusion

The synthesis of this compound, while requiring careful attention to detail and adherence to safety protocols, is a reproducible process for a well-equipped laboratory. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently produce high-purity [BMIM][TCM] for their specific applications. The combination of precursor synthesis, a controlled metathesis reaction, and thorough purification and characterization is key to obtaining a reliable and high-quality ionic liquid.

References

-

Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). Retrieved from [Link]

- Process for preparing alkali metal or alkaline earth metal tricyanomethanides. (n.d.). Google Patents.

-

Malononitrile - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.

-

Material Safety Data Sheet Malononitrile MSDS. (n.d.). T3DB. Retrieved from [Link]

- Z. K. (2018). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of the Serbian Chemical Society.

-

Tetracyanoethylene. (n.d.). Organic Syntheses. Retrieved from [Link]

-

FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl), manchurian ash (MA), MA impregnated with BMIMCl (MA/BMIMCl) and Soxhlet-extracted MA (MA-S). (n.d.). ResearchGate. Retrieved from [Link]

- Lu, B., Xu, A., & Wang, J. (2013). Cation Does Matter:How Cationic Structure Affects the Dissolution of Cellulose in Ionic Liquids. Green Chemistry.

-

ICSC 1466 - MALONONITRILE. (n.d.). ILO. Retrieved from [Link]

- Accessing Lanthanide Tricyanomethanide Coordination Polymers Using Ionic Liquids. (2022). Crystal Growth & Design.

-

Malononitrile. (n.d.). New Jersey Department of Health. Retrieved from [Link]

- Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (2015). Royal Society of Chemistry.

-

malononitrile. (n.d.). Organic Syntheses. Retrieved from [Link]

- Skrebets, T. E., Shkaeva, N. V., & Kosyakov, D. S. (2021). Thermophysical Properties of Ionic Liquids with 1-Butyl-3-methylimidazolium Cation. Russian Journal of Physical Chemistry A.

-

Figure S8. 13 C NMR Spectrum of Tri(1-butyl-3-methylimidazolium) Hexanitratoneodymate, [C4mim]3[Nd(NO3)6], (3). (n.d.). ResearchGate. Retrieved from [Link]

- Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. (2016). Journal of Chemical Engineering & Process Technology.

-

The 13 C NMR spectrum of 1-methylimidazolium tricyanomethanide as a novel nano molten salt catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectra of (A) 1-ethyl-3-methylimidazolium acetate; (B) 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; (C) 1-butyl-3-methylimidazolium thiocyanate. (n.d.). ResearchGate. Retrieved from [Link]

- Process for preparation and purification of alkali metal and alkaline earth metal tricy anomethanides. (n.d.). Google Patents.

- TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. (2004). Acta Physico-Chimica Sinica.

-

FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic liquid, (b) H4SiW12O40·nH2O and (c) [MmIm]4[SiW12O40] hybrid molecular material. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR-spectrum of reaction mixture “1-butyl-3-methylimidazolium bromide − IMTHPA”. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared (IR) spectra of pure 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][TFS]) (curve a), the [BMIM][TFS]/Al2O3 mixture (curve b), the mixture after two washes with ethanol (curve c), and the mixture after five washes (curve d), recorded under ambient pressure. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis method of malononitrile. (n.d.). Google Patents.

- A kind of synthetic method of malononitrile. (n.d.). Google Patents.

-

2-cyanomalononitrile sodium salt. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. US8222445B2 - Process for preparing and method of purifying alkali metal and alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]

- 3. US8022242B2 - Process for preparing alkali metal or alkaline earth metal tricyanomethanides - Google Patents [patents.google.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Malononitrile [cdc.gov]

- 5. ICSC 1466 - MALONONITRILE [chemicalsafety.ilo.org]

- 6. nj.gov [nj.gov]

- 7. sds.chemtel.net [sds.chemtel.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Physicochemical Landscape of [Bmim][TCM]: A Technical Guide for Researchers

An In-depth Exploration of 1-butyl-3-methylimidazolium tricyanomethanide for Advanced Applications

Introduction: The Allure of a Low-Viscosity, High-Performance Ionic Liquid

Ionic liquids (ILs) have emerged as a class of tunable solvents and materials with vast potential across numerous scientific disciplines, from catalysis and synthesis to energy storage and materials science. Their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, set them apart from conventional volatile organic compounds. Within this diverse family of materials, this compound, commonly abbreviated as [Bmim][TCM], has garnered significant attention. This is primarily due to its remarkably low viscosity, a characteristic not often associated with ionic liquids, coupled with a suite of other desirable physicochemical properties.

This technical guide provides a comprehensive overview of the core physicochemical properties of [Bmim][TCM], tailored for researchers, scientists, and drug development professionals. The content herein is structured to offer not just a compilation of data, but also a deeper understanding of the experimental methodologies and the underlying chemical principles that govern the behavior of this fascinating ionic liquid.

Molecular Structure and Core Data

At the heart of [Bmim][TCM]'s properties are its constituent ions: the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and the tricyanomethanide ([TCM]⁻) anion.

Table 1: Core Molecular and Physical Data for [Bmim][TCM]

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅N₅ | [1] |

| Molecular Weight | 229.28 g/mol | [1] |

| CAS Number | 878027-73-7 | [1] |

| Appearance | Yellow to brown liquid | |

| Melting Point | < Room Temperature | [1] |

Synthesis of [Bmim][TCM]: A Two-Step Approach

The synthesis of [Bmim][TCM] is typically achieved through a two-step process, beginning with the quaternization of 1-methylimidazole to form the [Bmim]⁺ cation with a halide counter-ion, followed by an anion metathesis reaction to introduce the [TCM]⁻ anion.

Step 1: Synthesis of 1-butyl-3-methylimidazolium Chloride ([Bmim]Cl)

The first step involves a nucleophilic substitution reaction between 1-methylimidazole and 1-chlorobutane.[2][3]

Experimental Protocol:

-

Equimolar amounts of 1-methylimidazole and 1-chlorobutane are combined in a round-bottom flask equipped with a reflux condenser.[2]

-

The reaction mixture is heated under reflux at 60°C with vigorous stirring for 48 hours.[2]

-

After cooling to room temperature, the product is washed twice with ethyl acetate to remove any unreacted starting materials.[2]

-

The remaining ethyl acetate is removed under vacuum at 60°C for 2 hours.[2]

-

The resulting [Bmim]Cl is a white crystalline solid.[3]

Step 2: Anion Metathesis to Yield [Bmim][TCM]

The second step involves exchanging the chloride anion of [Bmim]Cl with the tricyanomethanide anion. This is typically achieved by reacting [Bmim]Cl with a salt containing the [TCM]⁻ anion, such as sodium tricyanomethanide or silver tricyanomethanide. The choice of the salt is crucial as it determines the purification strategy. Using a silver salt results in the precipitation of silver chloride, which can be easily removed by filtration.

Experimental Protocol:

-

[Bmim]Cl is dissolved in a suitable solvent, such as deionized water or acetone.

-

An equimolar amount of silver tricyanomethanide (Ag[TCM]) is added to the solution.

-

The mixture is stirred at room temperature for several hours, during which a white precipitate of silver chloride (AgCl) will form.

-

The AgCl precipitate is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting [Bmim][TCM] is dried under high vacuum to remove any residual solvent and water.

Core Physicochemical Properties

The unique combination of the [Bmim]⁺ cation and the [TCM]⁻ anion endows [Bmim][TCM] with a distinct set of physicochemical properties.

Density

The density of [Bmim][TCM] is a fundamental property that influences its behavior in various applications, including as a solvent and in separation processes. Like most liquids, its density decreases with increasing temperature.

Table 2: Temperature-Dependent Density of [Bmim][TCM]

| Temperature (K) | Density (g/cm³) |

| 298.15 | 1.066 |

| 313.15 | 1.055 |

| 333.15 | 1.041 |

| 353.15 | 1.027 |

Data sourced from Zubeir et al. (2016)

Experimental Protocol for Density Measurement (Vibrating Tube Densitometer):

-

A small sample of the ionic liquid is injected into a U-shaped borosilicate glass tube.

-

The tube is electromagnetically excited to oscillate at its characteristic frequency.

-

The frequency of oscillation is precisely measured, which is directly related to the density of the sample.

-

The temperature of the sample is controlled with a high-precision thermostat.

-

Calibration is performed using two standards of known density, typically dry air and deionized water.

Viscosity

One of the most notable features of [Bmim][TCM] is its low viscosity compared to other imidazolium-based ionic liquids. This property is highly advantageous in applications where mass transfer is critical, such as in catalysis and electrochemical devices.

Table 3: Temperature-Dependent Viscosity of [Bmim][TCM]

| Temperature (K) | Viscosity (mPa·s or cP) |

| 298.15 | 25.7 |

| 313.15 | 16.5 |

| 333.15 | 9.8 |

| 353.15 | 6.5 |

Data for 298.15 K from IoLiTec GmbH[1], other data calculated based on the correlation provided by Zubeir et al. (2016)

Experimental Protocol for Viscosity Measurement (Rotational Rheometer):

-

A small sample of the ionic liquid is placed between two plates (or a cone and plate geometry).

-

One of the plates is rotated at a known angular velocity, and the torque required to maintain this rotation is measured.

-

The viscosity is calculated from the torque, angular velocity, and the geometry of the measuring system.

-

The temperature is controlled by a Peltier or fluid-based system.

-

This method allows for the determination of viscosity over a range of shear rates to assess if the fluid is Newtonian.

Electrical Conductivity

The electrical conductivity of [Bmim][TCM] is a measure of its ability to conduct an electric current, which is a direct consequence of the mobility of its constituent ions. Its relatively high conductivity, a result of its low viscosity, makes it a promising candidate for electrolyte applications.

Table 4: Temperature-Dependent Electrical Conductivity of [Bmim][TCM]

| Temperature (K) | Electrical Conductivity (mS/cm) |

| 303.15 | 8.83 |

| 313.15 | 11.5 |

| 333.15 | 17.2 |

| 353.15 | 23.5 |

Data for 303.15 K from IoLiTec GmbH[1], other data calculated based on the correlation provided by Zubeir et al. (2016)

Experimental Protocol for Electrical Conductivity Measurement (Conductivity Meter):

-

A conductivity cell with two or four electrodes of a known geometry is immersed in the ionic liquid sample.

-

An alternating current is passed through the outer electrodes, and the voltage is measured between the inner electrodes.

-

The resistance of the sample is determined, and from this, the conductivity is calculated using the cell constant.

-

The temperature of the sample is precisely controlled, as conductivity is highly temperature-dependent.

-

The cell is calibrated using standard solutions of known conductivity, such as aqueous potassium chloride solutions.

Thermal Stability

The thermal stability of an ionic liquid is a critical parameter that defines its operational temperature range. [Bmim][TCM] exhibits good thermal stability, making it suitable for applications that require elevated temperatures. The decomposition temperature (Tdecomp) of pure [Bmim][TCM] has been reported to be 473.15 K (200 °C).[4]

Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA):

-

A small, precisely weighed sample of the ionic liquid is placed in a sample pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Sources

An In-depth Technical Guide to the Thermal Stability of 1-Butyl-3-methylimidazolium tricyanomethanide ([Bmim][TCM])

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Butyl-3-methylimidazolium tricyanomethanide, [Bmim][TCM]. The document delves into the fundamental principles governing its thermal decomposition, outlines detailed experimental protocols for its characterization, and presents a consolidated view of its thermal behavior based on current scientific literature. Key topics include the influence of cation and anion structure on stability, decomposition pathways, and the practical implications for its application in various fields. This guide is intended to be an essential resource for professionals requiring a deep understanding of the thermal properties of this promising ionic liquid.

Introduction to this compound ([Bmim][TCM])

This compound, abbreviated as [Bmim][TCM], is a member of the ionic liquid (IL) family. Ionic liquids are salts with melting points below 100°C, and they have garnered significant interest due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and wide electrochemical windows.[1] The [Bmim] cation is a common component in many well-studied ILs, while the tricyanomethanide [TCM] anion, with its planar structure and delocalized negative charge, contributes to the distinct characteristics of this particular ionic liquid.[2]

The thermal stability of an ionic liquid is a critical parameter that dictates its operational limits in high-temperature applications.[3] For researchers and professionals in fields such as drug development, catalysis, and materials science, a thorough understanding of the thermal behavior of [Bmim][TCM] is paramount for ensuring process safety, reproducibility, and efficacy.

Foundational Principles of Thermal Stability in Imidazolium-Based Ionic Liquids

The thermal stability of ionic liquids is not an intrinsic, singular value but is influenced by a combination of factors, primarily the chemical nature of the constituent cation and anion.[4]

2.1 The Role of the Anion

The anion typically plays the most significant role in determining the thermal stability of an ionic liquid.[4][5] The anion's nucleophilicity and basicity are key determinants of the decomposition pathway. Highly nucleophilic or basic anions can initiate decomposition at lower temperatures by attacking the imidazolium cation.[6][7] For instance, imidazolium-based ILs with halide anions tend to have lower thermal stability compared to those with larger, less coordinating anions.[8] The tricyanomethanide anion is considered to be a weakly coordinating anion, which generally contributes to higher thermal stability.

2.2 The Role of the Cation

While the anion is often the primary determinant, the structure of the cation also influences thermal stability. For 1-alkyl-3-methylimidazolium cations, the length of the alkyl chain and the presence of functional groups can affect the decomposition temperature.[4] The C2 proton on the imidazolium ring is particularly susceptible to abstraction by basic anions, leading to the formation of an N-heterocyclic carbene (NHC), a highly reactive intermediate that can trigger further degradation reactions.[7][9]

2.3 Influence of Extrinsic Factors

It is crucial to recognize that experimental conditions can significantly impact the measured thermal stability of an ionic liquid. Factors such as the heating rate, the surrounding atmosphere (inert vs. oxidative), and the presence of impurities like water or halides can alter the onset of decomposition.[4][5] For example, the presence of an oxidizing atmosphere can lower the decomposition temperature compared to an inert nitrogen atmosphere.[4] Furthermore, the material of the crucible used in thermal analysis can also influence the results.[10]

Experimental Characterization of Thermal Stability

A multi-faceted approach employing various analytical techniques is necessary to comprehensively characterize the thermal stability of [Bmim][TCM]. The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1 Thermogravimetric Analysis (TGA)

TGA is the cornerstone for assessing the thermal stability of ionic liquids. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Key Parameters from TGA

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is a common metric for reporting thermal stability.[5]

-

Temperature of Maximum Decomposition Rate (Tpeak): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.[5]

-

Isothermal Stability: Long-term TGA experiments at a constant temperature below Tonset are crucial for determining the maximum operating temperature for prolonged applications, as slow degradation can occur at temperatures lower than those indicated by dynamic TGA scans.[5][11]

Standardized TGA Protocol for [Bmim][TCM]

-

Sample Preparation: Accurately weigh 5-10 mg of [Bmim][TCM] into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature at a linear heating rate of 10°C/min to an upper limit of 600°C to ensure complete decomposition is observed.[7]

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of mass loss versus temperature. Calculate Tonset and Tpeak from the TGA and DTG curves, respectively.

3.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions. While not a direct measure of decomposition, it provides valuable information about the physical state of the ionic liquid at different temperatures.

Standardized DSC Protocol for [Bmim][TCM]

-

Sample Preparation: Hermetically seal 5-10 mg of [Bmim][TCM] in an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.[12]

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge.

-

Heating and Cooling Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected decomposition onset (e.g., 200°C).

-

Cool the sample at the same rate back to the starting temperature.

-

Perform a second heating scan under the same conditions. The data from the second heating scan is typically used for analysis to erase any prior thermal history of the sample.[7]

-

-

Data Analysis: Analyze the DSC thermogram for endothermic and exothermic peaks, which indicate phase transitions.

Thermal Decomposition Profile of [Bmim][TCM]

4.1 Decomposition Temperature

Studies on a series of tricyanomethanide-based ionic liquids have shown that they generally exhibit high thermal stability, with decomposition temperatures often around 300°C.[13] For [Bmim][TCM] specifically, a decomposition temperature of approximately 473.15 K (200°C) has been reported.[14] It is important to note that different studies may report slightly different values due to variations in experimental conditions.

4.2 Decomposition Pathways

For imidazolium-based ionic liquids with cyano-functionalized anions like tricyanomethanide, two primary thermal decomposition pathways have been identified.[6][15]

-

Deprotonation: The anion can act as a base and abstract the acidic proton from the C2 position of the imidazolium ring, leading to the formation of an N-heterocyclic carbene (NHC). This is a common pathway for ILs with basic anions.[9]

-

Dealkylation (Nucleophilic Substitution): The anion can act as a nucleophile and attack the alkyl groups (butyl or methyl) on the imidazolium cation, leading to the cleavage of the C-N bond and the formation of neutral species.[16][17]

Experimental evidence suggests that for cyano-functionalized anions, both deprotonation and dealkylation can occur.[6][15]

4.3 Potential Decomposition Products

Based on the proposed decomposition pathways, the thermal degradation of [Bmim][TCM] is expected to produce a variety of volatile and non-volatile products. High-temperature pyrolysis studies of similar imidazolium-based ionic liquids have identified products such as:

-

Alkyl-substituted imidazoles (e.g., 1-butylimidazole, 1-methylimidazole).[9]

-

Haloalkanes (if halide impurities are present).[16]

-

Alkenes (from elimination reactions).[16]

-

Nitriles and other nitrogen-containing compounds from the decomposition of the tricyanomethanide anion.

-

In some cases, a carbonaceous residue may form at high temperatures.[9][18]

The specific composition of the decomposition products will depend on the precise temperature and other experimental conditions.

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Decomposition Temperature (Tdecomp) | ~300 °C | [13] |

| Reported Decomposition Temperature | 473.15 K (200 °C) | [14] |

Note: The discrepancy in reported decomposition temperatures highlights the influence of experimental conditions and the definition of "decomposition temperature" (e.g., Tonset vs. Tpeak).

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of [Bmim][TCM].

Proposed Thermal Decomposition Pathways of [Bmim][TCM]

Caption: Potential decomposition routes for [Bmim][TCM].

Conclusion and Future Outlook

This compound exhibits good thermal stability, making it a suitable candidate for a range of applications where elevated temperatures are required. Its decomposition is a complex process that can proceed through multiple pathways, primarily dictated by the interplay between the imidazolium cation and the tricyanomethanide anion. A comprehensive understanding of its thermal behavior, obtained through standardized techniques like TGA and DSC, is essential for its safe and effective implementation.

Future research should focus on detailed kinetic studies of its thermal decomposition to better predict its long-term stability under various conditions. Furthermore, the identification and quantification of its decomposition products under different atmospheres would provide valuable insights into its degradation mechanisms and potential environmental impact.

References

-

Kuznetsov, M., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966. [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664. [Link]

-

Gao, C., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(21), 6405. [Link]

-

Ghavre, M., et al. (2014). Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. The Journal of Physical Chemistry A, 118(48), 11429-11441. [Link]

-

MacFarlane, D. R., et al. (2002). Ionic Liquids Based on Imidazolium and Pyrrolidinium Salts of the Tricyanomethanide Anion. Chemistry of Materials, 14(10), 4162-4168. [Link]

-

Verevkin, S. P., et al. (2011). Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). The Journal of Chemical Thermodynamics, 43(6), 948-956. [Link]

-

RSC Publishing. (2011). Thermal stability of ionic liquids assessed by potentiometric titration. Green Chemistry. [Link]

-

ResearchGate. (n.d.). DSC analysis of SEOS, [EMIm][TCM], [BMIm][TCM] and [HMIm][TCM] ion gels containing 5 wt% SEOS (second heating step). [Link]

-

ResearchGate. (n.d.). Density as a function of temperature for the [C n mim][TCM] IL series. Experimental data. [Link]

-

Salgado, J., et al. (2015). Thermal stability of ionic liquids derived from imidazolium and choline cations. Conference Paper. [Link]

-

Brunetti, B., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Thermo, 3(2), 221-235. [Link]

- Hapiot, P., & Lagrost, C. (2008). Electrochemical reactivity of imidazolium-based ionic liquids. Chemical Reviews, 108(7), 2238-2264.

-

ResearchGate. (n.d.). Differential Scanning Calorimetric (DSC) analysis of [Bmim]Cl. [Link]

-

ResearchGate. (n.d.). Thermo-gravimetric analyzer (TGA) analysis of [Bmim]Cl. [Link]

-

ResearchGate. (n.d.). Mechanism of thermal decomposition of 1-butyl-3-methylimidazolium chloride [BMIm]Cl. [Link]

-

ResearchGate. (n.d.). Influence of crucible material on the thermal stability analysis of ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. [Link]

-

ResearchGate. (n.d.). The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate. [Link]

-

ResearchGate. (n.d.). DSC curves of 1-butyl-3-methylimidazolium chloride [BMIm]Cl for heating. [Link]

-

ResearchGate. (n.d.). DSC curves of 1-butyl-3-methylimidazolium bromide [BMIm]Br for heating. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) results for the 1-butyl-3-methylimidazoium methane sulphonate ([bmim][MS]). [Link]

-

MDPI. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 14(21), 6393. [Link]

-

PubMed. (2008). Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. Analytical Sciences, 24(10), 1335-1340. [Link]

-

RSC Publishing. (2012). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 14(15), 5156-5164. [Link]

-

Springer. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. [Link]

-

Springer. (n.d.). Thermophysical Properties of Ionic Liquids with 1-Butyl-3-methylimidazolium Cation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal stability of ionic liquids assessed by potentiometric titration - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium Tricyanomethanide [CAS Number: 878027-73-7]

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of a Tunable Solvent

In the ever-evolving landscape of chemical sciences, the quest for novel materials with bespoke properties remains a paramount objective. Among the fascinating classes of compounds to emerge, ionic liquids (ILs) have garnered considerable attention for their unique physicochemical characteristics. This guide focuses on a particularly intriguing member of this family: 1-Butyl-3-methylimidazolium tricyanomethanide, often abbreviated as [BMIM][TCM]. Possessing a unique combination of low viscosity, high thermal stability, and significant solvating power, [BMIM][TCM] stands out as a versatile tool for a myriad of applications, from green chemistry and catalysis to advanced energy storage solutions. This document aims to provide a comprehensive technical overview of [BMIM][TCM], delving into its core properties, synthesis, and diverse applications, thereby serving as an essential resource for professionals at the forefront of scientific innovation.

Physicochemical Properties: A Foundation of Versatility

The utility of any chemical entity is fundamentally dictated by its intrinsic properties. [BMIM][TCM] exhibits a compelling profile that makes it an attractive alternative to conventional volatile organic compounds.

Core Physicochemical Data

| Property | Value | Reference |

| CAS Number | 878027-73-7 | General Knowledge |

| Molecular Formula | C₁₂H₁₅N₅ | [1] |

| Molecular Weight | 229.28 g/mol | [2] |

| Appearance | Light yellow to brown liquid | General Knowledge |

| Density | 1.05 g/mL | [1] |

| Viscosity | 25.7 cP (at 25 °C) | [2] |

| Ionic Conductivity | 8.83 mS/cm (at 30 °C) | [2] |

| Refractive Index | n20/D 1.510 | [1] |

| Thermal Decomposition Temp. | 473.15 K (200 °C) | [3] |

This table summarizes the key physicochemical properties of [BMIM][TCM], providing a quantitative basis for its application in various experimental settings.

Structural Elucidation: The Basis of Functionality

The distinct properties of [BMIM][TCM] arise from the interplay between its cationic and anionic components. The 1-butyl-3-methylimidazolium ([BMIM]⁺) cation, with its asymmetric structure and alkyl side chains, contributes to the low melting point of the ionic liquid. The tricyanomethanide ([TCM]⁻) anion, a planar and highly delocalized species, is instrumental in defining the low viscosity and favorable transport properties of the IL.

Figure 1: Structural components of this compound.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure and purity of [BMIM][TCM]. While detailed peak assignments are beyond the scope of this guide, the presence of characteristic signals for the imidazolium ring protons and carbons, as well as the vibrational modes of the cyano groups in the IR spectrum, serve as definitive fingerprints for this ionic liquid.[4][5]

Synthesis of [BMIM][TCM]: A Two-Step Methodology

The synthesis of [BMIM][TCM] is typically achieved through a well-established two-step process that offers high yields and purity. This method involves the initial synthesis of a halide-based precursor, followed by an anion exchange reaction.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

The first step involves the quaternization of 1-methylimidazole with 1-chlorobutane. This is a classic nucleophilic substitution reaction.

Figure 2: Workflow for the synthesis of the [BMIM]Cl precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane in a suitable solvent such as toluene.[6][7]

-

Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain vigorous stirring for 24-48 hours.[6][8] The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in a freezer (e.g., -20°C) to induce crystallization of the [BMIM]Cl product.[6]

-

Purification: Isolate the solid product by filtration or decantation and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.[7] Dry the resulting white to off-white solid under vacuum.

Step 2: Anion Exchange to Yield [BMIM][TCM]

The second step involves a metathesis reaction where the chloride anion of [BMIM]Cl is exchanged for the tricyanomethanide anion. This is typically achieved by reacting [BMIM]Cl with a salt containing the [TCM]⁻ anion, such as potassium tricyanomethanide or silver tricyanomethanide.

Experimental Protocol:

-

Separation: The insoluble salt byproduct (e.g., KCl) will precipitate out of the solution. If the reaction is performed in an organic solvent, the aqueous phase containing the byproduct can be separated.

-

Purification: If water is used as the solvent, the [BMIM][TCM] can be extracted into an organic solvent. The organic phase is then washed with deionized water to remove any remaining halide impurities. The absence of halides can be confirmed by a negative silver nitrate test.[6]

-

Final Product: The solvent is removed under reduced pressure, and the resulting ionic liquid is dried under high vacuum to yield the final, purified [BMIM][TCM].

Applications in Research and Development

The unique properties of [BMIM][TCM] have led to its exploration and application in a diverse range of scientific and industrial fields.

Green Chemistry and Catalysis

As a "green solvent," [BMIM][TCM] offers several advantages over traditional volatile organic compounds, including negligible vapor pressure, which reduces air pollution and exposure risks.[1] Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent medium for various chemical reactions.[1] Furthermore, [BMIM][TCM] can act as both a solvent and a catalyst in certain organic transformations, enhancing reaction rates and selectivity.[1][11] For instance, imidazolium-based ionic liquids have been shown to be effective in promoting reactions such as benzoin condensation and the synthesis of various heterocyclic compounds.[11][12] The recyclability of ionic liquids is another key aspect of their "green" credentials, although the development of efficient regeneration processes is an active area of research.[13]

Energy Storage: Powering the Future

The demand for high-performance and safe energy storage devices has driven research into novel electrolyte materials. [BMIM][TCM] has emerged as a promising candidate for electrolytes in batteries and supercapacitors.[1] Its good ionic conductivity, wide electrochemical window, and non-flammability address some of the key limitations of conventional organic electrolytes.[1][14] The low viscosity of [BMIM][TCM] compared to other ionic liquids is particularly advantageous for achieving high power densities in energy storage devices. Research has shown that ILs containing the tricyanomethanide anion are being considered for lithium-ion battery electrolytes.[14]

Carbon Capture and Sequestration

The mitigation of greenhouse gas emissions is a critical global challenge. [BMIM][TCM] has been identified as a promising solvent for CO₂ capture due to its high CO₂ solubility and favorable transport properties.[3][15] Studies have shown that [BMIM][TCM] exhibits a higher CO₂ sorption capacity compared to many other non-fluorinated ionic liquids.[3] The low viscosity of [BMIM][TCM] also facilitates faster CO₂ absorption kinetics.[15] Furthermore, research has indicated that the addition of water to [BMIM][TCM] can significantly enhance both CO₂ solubility and diffusivity, offering a tunable system for optimizing carbon capture processes.[16]

Experimental Protocol for CO₂ Solubility Measurement (Gravimetric Method):

-

Sample Preparation: A known mass of degassed [BMIM][TCM] is placed in a thermostated sample holder connected to a microbalance.

-

Pressurization: The system is pressurized with CO₂ to the desired pressure.

-

Equilibration: The mass increase of the ionic liquid due to CO₂ absorption is monitored until a constant value is reached, indicating equilibrium.

-

Data Analysis: The solubility of CO₂ is calculated from the mass change at different pressures and temperatures.

Drug Development and Delivery

The unique solvating properties of ionic liquids are also being explored in the pharmaceutical sciences. [BMIM][TCM] has the potential to be used as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability.[1] The tunability of ionic liquids allows for the design of specific formulations that can improve drug stability and delivery. However, the toxicity and biocompatibility of ionic liquids are critical considerations that require thorough investigation before they can be widely adopted in pharmaceutical applications.

Safety and Handling: A Prudent Approach

While ionic liquids are often touted for their low volatility, it is crucial to recognize that they are not inherently benign. The toxicological profile of [BMIM][TCM] has not been exhaustively studied, and therefore, it should be handled with care.[17]

Health and Safety Considerations

-

Toxicity: The toxicity of ionic liquids can vary significantly depending on the cation and anion.[18][19] Studies on similar imidazolium-based ionic liquids suggest potential for skin and eye irritation.[17] Inhalation of mists or aerosols should be avoided, and ingestion can be harmful.[17]

-

Personal Protective Equipment (PPE): When handling [BMIM][TCM], it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Disposal: [BMIM][TCM] should be disposed of as chemical waste in accordance with local, state, and federal regulations. It should not be released into the environment, as its ecotoxicity is not well-characterized.[17]

Stability and Storage

[BMIM][TCM] exhibits good thermal stability but can decompose at elevated temperatures, potentially releasing toxic fumes.[8] It should be stored in a cool, dry place, away from strong oxidizing agents.[17]

Future Perspectives: The Road Ahead

This compound represents a compelling example of the potential of ionic liquids to address contemporary scientific and technological challenges. Its multifaceted nature as a solvent, catalyst, and electrolyte component positions it as a valuable tool for innovation. Future research will likely focus on further elucidating its toxicological profile, developing more efficient recycling strategies, and exploring its application in emerging fields such as biocatalysis and advanced materials synthesis. As our understanding of this fascinating ionic liquid deepens, so too will its impact on creating more sustainable and efficient chemical processes.

References

-

PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.). Retrieved January 19, 2026, from [Link]

-

Using Ionic Liquids to Improve CO2 Capture. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

Ionic Liquid 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br]) Acted as Both Solvent and Catalyst for a Green Reaction of Cross Benzoin Condensation. (2021). ThaiJo. Retrieved January 19, 2026, from [Link]

-

1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds? (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Solubility and diffusivity of CO2 in the ionic liquid this compound within a large pressure range (0.01 MPa to 10 MPa). (n.d.). Eindhoven University of Technology Research Portal. Retrieved January 19, 2026, from [Link]

-

Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

Solubility and Diffusivity of CO 2 in the Ionic Liquid this compound within a Large Pressure Range (0.01 MPa to 10 MPa). (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

The ionic liquids, this compound... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. (2014). PMC. Retrieved January 19, 2026, from [Link]

-

NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. (2019). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes. (2017). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

The IR spectrum of 1-methylimidazolium trinitromethanide (a); trinitromethane (b); 1-methylimidazole (c). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Characterization of cellulose II nanoparticles regenerated from 1-butyl-3-methylimidazolium chloride. (2013). PubMed. Retrieved January 19, 2026, from [Link]

-

Comparative cradle-to-gate life cycle assessments of cellulose dissolution with 1-butyl-3-methylimidazolium chloride and N-methyl-morpholine-N-oxide. (2014). Green Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]

-

Electrochemical Behavior of Europium(Ⅲ) in 1-butyl-3-methylimidazolium. (2010). Journal of Electrochemistry. Retrieved January 19, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. (2019). PubMed. Retrieved January 19, 2026, from [Link]

-

Electrocatalytic Oxidation of 1-Butyl-3-Methylimidazolium Chloride: Effect of the Electrode Material. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Recovery of 1-Butyl-3-Methylimidazolium-Based Ionic Liquids. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Enhanced CO2 capture in binary mixtures of 1-alkyl-3-methylimidazolium tricyanomethanide ionic liquids with water. (2013). PubMed. Retrieved January 19, 2026, from [Link]

-

Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. (2020). PMC. Retrieved January 19, 2026, from [Link]

-

FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. (2012). International Journal of Current Research and Review. Retrieved January 19, 2026, from [Link]

-

Application of Ionic Liquids for Batteries and Supercapacitors. (2020). MDPI. Retrieved January 19, 2026, from [Link]

-

Degradation of 1-butyl-3-methylimidazolium chloride ionic liquid in a Fenton-like system. (2008). PubMed. Retrieved January 19, 2026, from [Link]

-

Leveraging 1-butyl-3-methylimidazolium chloride ionic liquid as high-performance electrolyte for supercapacitors at different temperatures. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

-

1-Butyl-3-methylimidazolium Thiocyanate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Carbon Dioxide Capture Using Ionic Liquid 1-Butyl-3-methylimidazolium Acetate. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Determination of the solubility parameter of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate by inverse gas chromatography. (2013). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. research.tue.nl [research.tue.nl]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ionic liquids containing tricyanomethanide anions: physicochemical characterisation and performance as electrochemical double-layer capacitor electrol ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP03377J [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Enhanced CO2 capture in binary mixtures of 1-alkyl-3-methylimidazolium tricyanomethanide ionic liquids with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iolitec.de [iolitec.de]

- 18. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

[Bmim][TCM] molecular weight and formula

An In-Depth Technical Guide to 1-Butyl-3-methylimidazolium Tricyanomethanide ([Bmim][TCM]): Properties, Synthesis, and Applications

Introduction to [Bmim][TCM]

What is [Bmim][TCM]?

This compound, abbreviated as [Bmim][TCM], is a versatile ionic liquid (IL). Ionic liquids are a class of salts that are liquid at or near room temperature. [Bmim][TCM] consists of a 1-butyl-3-methylimidazolium ([Bmim]⁺) cation and a tricyanomethanide ([TCM]⁻) anion.[1] This compound is recognized for its unique properties, including excellent thermal stability and low volatility, which make it a compound of interest in various scientific fields.[2]

Significance in Research and Drug Development

The distinct physicochemical properties of [Bmim][TCM] position it as a valuable tool for researchers, scientists, and drug development professionals. Its ability to dissolve a wide array of both organic and inorganic materials makes it a suitable medium for chemical reactions and extractions.[2] In the context of "Green Chemistry," it serves as an environmentally friendlier solvent, potentially reducing the reliance on volatile and often hazardous organic solvents.[2] Its applications are being explored in energy storage for advanced batteries, in catalysis for organic synthesis, and in biotechnology for enzyme stabilization.[2][3] While the broader class of ionic liquids is under investigation for drug delivery systems, the specific roles of [Bmim][TCM] in pharmaceutical science are an emerging area of research.[4]

Physicochemical Properties of [Bmim][TCM]

Chemical Structure and Formula

The chemical structure of [Bmim][TCM] is composed of the [Bmim]⁺ cation and the [TCM]⁻ anion.

-

Cation: 1-butyl-3-methylimidazolium ([Bmim]⁺)

-

Anion: Tricyanomethanide ([TCM]⁻)

Molecular Weight

The molecular weight of [Bmim][TCM] is 229.29 g/mol .[2] Some sources may list it as 229.28 g/mol due to minor variations in the atomic weights used for calculation.[3]

Key Physical and Chemical Properties

The fundamental properties of [Bmim][TCM] are critical for its application in experimental design. A summary of these properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 878027-73-7 | [2][3][6] |

| Appearance | Yellow to brown liquid | [2][6] |

| Density | 1.05 g/mL (at 20°C) | [2] |

| Viscosity | 25.7 cP (at 25°C) | [3] |

| Conductivity | 8.83 mS/cm (at 30°C) | [3] |

| Refractive Index | n20/D 1.510 | [2] |

| Melting Point | Below Room Temperature | [3] |

| Purity (Typical) | ≥ 98% | [2][3] |

Synthesis and Purification of [Bmim][TCM]

Common Synthetic Route

The synthesis of [Bmim][TCM] is typically a two-step process. The first step is the quaternization of 1-methylimidazole with 1-chlorobutane to form the precursor ionic liquid, 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]).[7][8] The second step is an anion exchange reaction (metathesis) where the chloride anion is replaced by the tricyanomethanide anion.

Step-by-Step Laboratory Synthesis Protocol

Expertise & Experience Insight: The choice of solvent and reaction time is critical for maximizing yield and purity. While some protocols perform the quaternization neat, using a solvent like toluene can aid in temperature control and subsequent product isolation.[8] The anion exchange is driven by the precipitation of the inorganic salt byproduct (e.g., NaCl), thus the choice of solvent should facilitate this precipitation.

Protocol:

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess (e.g., 1.1 equivalents) of 1-chlorobutane.[7][8]

-

Reaction: Heat the mixture under reflux for 24-48 hours.[7] The reaction progress can be monitored by the formation of a second, denser liquid phase ([Bmim][Cl]).

-

Isolation: After cooling to room temperature, the upper layer of unreacted starting materials is decanted. The resulting viscous ionic liquid is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any remaining starting materials.[7]

-

Drying: The purified [Bmim][Cl] is dried under high vacuum to remove residual solvents.

Step 2: Anion Exchange to form [Bmim][TCM]

-

Dissolution: Dissolve the synthesized [Bmim][Cl] in a suitable solvent (e.g., deionized water or acetonitrile).

-

Addition: In a separate flask, dissolve an equimolar amount of a tricyanomethanide salt (e.g., sodium tricyanomethanide) in the same solvent.

-

Reaction: Slowly add the tricyanomethanide salt solution to the stirring [Bmim][Cl] solution at room temperature. A white precipitate of the inorganic salt (e.g., NaCl) will form.

-

Stirring: Allow the mixture to stir for several hours to ensure the reaction goes to completion.

-

Purification:

-

Remove the salt precipitate by filtration or centrifugation.

-

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting [Bmim][TCM] should be further dried under high vacuum to remove any residual water or solvent, which is critical as impurities can significantly affect its electrochemical and physical properties.

-

Handling, Storage, and Safety

Trustworthiness: It is crucial to handle [Bmim][TCM] with care, as its toxicological properties have not been thoroughly investigated.[6] The following guidelines are based on standard laboratory practice for novel chemical compounds and information from available Safety Data Sheets (SDS).

Material Safety Data Sheet (MSDS) Highlights

| Safety Aspect | Guideline | Source(s) |

| Hazard Classification | Caution! Substance not yet fully tested. May be harmful if swallowed or inhaled. Causes respiratory tract irritation. | [6] |

| Precautionary Statements | P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| First Aid (Eyes) | P305+P351+P338: IF IN EYES: Rinse continuously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing. Get medical advice. | [6] |

| Personal Protective Equipment | Safety glasses with side-shields (conforming to EN166), chemical-resistant gloves (inspected prior to use), and impervious clothing. | [6] |

| Chemical Stability | No particular stability concerns under normal conditions. Avoid contact with strong oxidizers and bases. | [6] |

| Hazardous Decomposition | High temperatures can generate corrosive or toxic fumes of carbon oxides (CO, CO₂) and nitrous gases (NOx). | [6] |

Recommended Storage Conditions

Store in a cool, dry, well-ventilated area in tightly sealed containers.[9] Keep away from incompatible materials such as strong oxidizing agents.[10]

Safe Laboratory Handling Practices

-

Always work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of vapors or mists.

-

Prevent contact with skin and eyes by using appropriate personal protective equipment (PPE).[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[10][11]

-

Wash hands thoroughly after handling.[10]

Applications in Scientific Research

[Bmim][TCM] is a multifunctional compound with applications spanning several research domains.

-

Green Chemistry: It is employed as a reusable solvent medium for organic reactions, which can lead to cleaner processes and reduced waste generation compared to traditional volatile organic compounds.[2]

-

Energy Storage: The ionic conductivity and electrochemical stability of [Bmim][TCM] make it a candidate for use as an electrolyte in advanced energy storage devices like supercapacitors and batteries.[2][3]

-

Catalysis: [Bmim][TCM] can act as both a solvent and a catalyst in various organic syntheses, often improving reaction rates and selectivity.[2]

-

Biotechnology: Researchers are exploring its potential for stabilizing enzymes and other biomolecules, which could enhance the efficiency of biocatalytic processes.[2]

-

Drug Delivery: As part of the broader class of ionic liquids, [Bmim][TCM] is of interest for novel drug delivery systems. ILs can be used to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs) or to form structured systems like hydrogels for controlled release applications.[4]

Analytical Characterization

To ensure the identity, purity, and integrity of [Bmim][TCM], a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of both the [Bmim]⁺ cation and the [TCM]⁻ anion. The chemical shifts and coupling constants provide a definitive fingerprint of the compound.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used to determine the mass-to-charge ratio of the [Bmim]⁺ cation (m/z ≈ 139) and the [TCM]⁻ anion (m/z ≈ 90), confirming the ionic composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, particularly the C≡N stretch of the tricyanomethanide anion, which provides structural confirmation.

Conclusion

This compound ([Bmim][TCM]) is a significant ionic liquid with a well-defined molecular formula (C₁₂H₁₅N₅) and molecular weight (229.29 g/mol ). Its unique combination of properties, including thermal stability, conductivity, and solvation capabilities, makes it a highly versatile material for researchers. From facilitating greener chemical processes to enabling next-generation energy storage, its applications are extensive. As with any novel chemical, a thorough understanding of its synthesis, handling protocols, and safety precautions is paramount for its effective and responsible use in a research and development setting.

References

-

This compound, >98% | IoLiTec. [Link]

-

This compound | C12H15N5 | CID 129821492 - PubChem. [Link]

-

Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC. [Link]

-

Ionic Liquid-Based Materials for Biomedical Applications - PMC - NIH. [Link]

-

Scheme 1. Synthesis of [BMIM]Cl from 1-methylimidazole and 1-chlorobutane. - ResearchGate. [Link]

-

Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. [Link]

-

Electronic supporting information for “Effects of an ionic liquid solvent in the synthesis of γ-butyrolactones by conjugate addition using NHC organocatalysts” - The Royal Society of Chemistry. [Link]

-

Applications of Molecular Imprinting Technology in the Study of Traditional Chinese Medicine - MDPI. [Link]

-

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C10H15F6N3O4S2 | CID 11258643 - PubChem. [Link]

-

Application of traditional Chinese medicine preparation in targeting drug delivery system. [Link]

-

Left: A single molecule of the ionic liquid [BMIM]⁺[TCM]⁻ used in this... | Download Scientific Diagram - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, >98% | IoLiTec [iolitec.de]

- 4. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H15N5 | CID 129821492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iolitec.de [iolitec.de]

- 7. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

NMR and IR spectroscopy of 1-Butyl-3-methylimidazolium tricyanomethanide

An In-Depth Spectroscopic Guide to 1-Butyl-3-methylimidazolium Tricyanomethanide ([Bmim][TCM])

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Signature of a Promising Ionic Liquid

This compound, abbreviated as [Bmim][TCM], is an ionic liquid (IL) that has garnered significant attention within the scientific community. Ionic liquids are a class of salts with melting points below 100 °C, and their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them "green" alternatives to volatile organic solvents.[1] [Bmim][TCM], in particular, is noted for its low viscosity and high thermal stability (decomposition temperature ≈ 200 °C), positioning it as a prime candidate for applications ranging from carbon capture to advanced electrolytes in batteries and supercapacitors.[1][2][3]

The performance and purity of an ionic liquid are intrinsically linked to its molecular structure. Therefore, robust analytical characterization is not merely a quality control step but a fundamental necessity for research and development. This guide provides an in-depth exploration of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—as applied to [Bmim][TCM]. We will move beyond procedural descriptions to explain the causality behind experimental choices, ensuring that the protocols are self-validating and grounded in authoritative spectroscopic principles.

Molecular Architecture of [Bmim][TCM]

To interpret spectroscopic data, one must first understand the molecule itself. [Bmim][TCM] consists of an organic cation, 1-butyl-3-methylimidazolium ([Bmim]⁺), and a polyatomic anion, tricyanomethanide ([TCM]⁻). The distinct chemical environments of the protons and carbons in each ion give rise to a unique spectroscopic fingerprint.

Caption: Molecular structures of the [Bmim]⁺ cation and [TCM]⁻ anion with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including ionic liquids. It provides detailed information about the carbon-hydrogen framework, making it indispensable for confirming synthesis and assessing purity.

Expertise & Rationale: Why NMR for Ionic Liquids?

The choice to use NMR is driven by its ability to provide atom-specific information. For [Bmim][TCM], ¹H NMR confirms the structure of the cation's alkyl chains and imidazolium ring, while ¹³C NMR provides a map of the complete carbon skeleton of both the cation and the anion. The chemical shift of the imidazolium ring protons, particularly H2, is highly sensitive to the surrounding anionic environment and can be an indicator of intermolecular interactions like hydrogen bonding.

Solvent Selection: The choice of a deuterated solvent is critical. While some low-viscosity ILs can be run neat, using a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) ensures sample homogeneity and provides a deuterium lock signal for the spectrometer, enhancing spectral stability and resolution. DMSO-d₆ is often preferred for its ability to dissolve a wide range of ionic liquids.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol outlines a self-validating system for obtaining reliable NMR data.

-